molecular formula C24H18ClFN2O4S B2519168 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 872199-56-9

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2519168
M. Wt: 484.93
InChI Key: JIUYBLSMPZDOLW-UHFFFAOYSA-N
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Description

“2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a chemical compound. It is a derivative of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . The compound is part of a series of derivatives that have been synthesized and studied for their antimicrobial activity .


Synthesis Analysis

The compound is synthesized as part of a series of derivatives. The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols . The structures of all the newly synthesized compounds were established by analytical and spectral data .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzenesulfonyl group, a quinolin-1-yl group, and a chloro-4-fluorophenyl group . The exact structure would need to be determined through detailed spectral analysis.


Chemical Reactions Analysis

The compound is part of a series of derivatives that were synthesized through nucleophilic substitution reactions . The exact reactions involved in the synthesis of this specific compound would depend on the specific substituted thiophenols used.

Scientific Research Applications

Imaging Applications in Medical Research

Compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide have been explored for their potential in imaging applications, particularly in Positron Emission Tomography (PET) imaging. For example, research on 18F-labeled PET ligands like 18F-FEAC and 18F-FEDAC has shown their utility in visualizing the increase in translocator protein (TSPO) expression in the infarcted rat brain, suggesting similar compounds could be useful in medical diagnostics and research on brain injuries or diseases (Joji Yui et al., 2010).

Anticancer Activity

Some novel sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their anticancer activity. Studies have identified compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (M. Ghorab et al., 2015).

Antimicrobial Activity

Research into sulfide and sulfone derivatives of compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide has shown promising antimicrobial activity. These studies have focused on synthesizing and evaluating the antimicrobial efficacy of these derivatives against various bacterial and fungal strains (N. Badiger et al., 2013).

Neuroprotective Effects

Compounds with similar structures have been evaluated for their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These studies have demonstrated significant antiviral and antiapoptotic effects, highlighting the potential neuroprotective properties of these compounds (Joydeep Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

Research into quinazolinyl acetamides has explored their analgesic and anti-inflammatory activities, indicating that compounds within this structural class can offer significant benefits in managing pain and inflammation. This area of research underscores the therapeutic potential of these compounds in treating conditions associated with pain and inflammation (V. Alagarsamy et al., 2015).

Future Directions

The compound is part of a series of derivatives that have been synthesized and studied for their antimicrobial activity . Future research could involve further exploration of these compounds for potential use in antimicrobial applications.

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-7-10-21-18(11-15)24(30)22(33(31,32)17-5-3-2-4-6-17)13-28(21)14-23(29)27-16-8-9-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUYBLSMPZDOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

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